molecular formula C21H21N3O4S B11032507 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11032507
M. Wt: 411.5 g/mol
InChI Key: YYSVPRPQOIZCNH-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound that features a thiazolidine ring and an oxazole ring. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds .

Preparation Methods

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazolidine ring through a cyclization reaction involving a thiol and an amine. The oxazole ring can be synthesized via a cyclodehydration reaction of a suitable precursor. Industrial production methods often employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact .

Chemical Reactions Analysis

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The oxazole ring can bind to DNA or proteins, affecting their function. These interactions lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C21H21N3O4S/c25-20(11-12-21-22-15-19(28-21)16-5-2-1-3-6-16)23-17-7-9-18(10-8-17)24-13-4-14-29(24,26)27/h1-3,5-10,15H,4,11-14H2,(H,23,25)

InChI Key

YYSVPRPQOIZCNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCC3=NC=C(O3)C4=CC=CC=C4

Origin of Product

United States

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